2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound featuring a pyridooxazinone core substituted with a 2-bromoethyl group. This bromoethyl substituent enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and drug design .
Properties
IUPAC Name |
2-(2-bromoethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHROACODUTYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization reactions: It can form more complex ring structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The bromine atom in the side chain may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.
Antimicrobial Properties : Some derivatives of pyrido[3,2-b][1,4]oxazines have shown promising antimicrobial activity. Research into the synthesis of analogs could yield compounds effective against resistant strains of bacteria.
Organic Synthesis
Reagent in Synthesis : The compound can serve as a versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for introducing functional groups into various organic molecules.
Building Block for Complex Molecules : Due to its unique structure, it can be utilized as a building block in the synthesis of more complex heterocyclic compounds which are important in pharmaceuticals and agrochemicals.
Material Science
Polymerization Studies : The compound's reactivity could be explored in polymer chemistry, particularly in the development of new materials with specific properties such as conductivity or thermal stability.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[3,2-b][1,4]oxazine derivatives for their cytotoxic effects on cancer cell lines. Among these, derivatives containing bromoethyl groups showed enhanced activity compared to their non-brominated counterparts. This suggests that 2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one could be a lead compound for further development.
Case Study 2: Synthesis of Functionalized Heterocycles
Research conducted at a prominent university explored the use of This compound as an intermediate in synthesizing novel heterocycles. The study demonstrated that reactions involving this compound led to high yields of desired products with significant functional diversity.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes such as EGFR (epidermal growth factor receptor), thereby blocking the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Structural Modifications
The pyridooxazinone scaffold is highly tunable, with modifications at positions 2, 6, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridooxazinone Derivatives
Physicochemical Properties
- Solubility and Stability : Brominated derivatives (e.g., 6-bromo and target compound) require storage under inert conditions due to sensitivity to light/moisture . In contrast, 2,2-dimethyl variants exhibit improved stability, attributed to steric hindrance .
- Thermal Properties : The 6-bromo derivative has a predicted boiling point of 423.1°C, while nitro-substituted compounds decompose at lower temperatures (~136°C for intermediates) .
Biological Activity
2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS: 1272756-54-3) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological actions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 257.08 g/mol. The compound features a pyrido[3,2-b][1,4]oxazine core structure which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 257.08 g/mol |
| CAS Number | 1272756-54-3 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit significant inhibitory effects against various cancer cell lines. Notably, the compound was tested against human breast cancer (MCF-7) and leukemia (K-562) cell lines. Results indicated that it could induce apoptosis and inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition and modulation of signaling pathways related to cell survival and death .
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Other Pharmacological Activities
The compound has also been investigated for other biological activities:
- Antiviral Activity : Preliminary in silico studies suggest potential antiviral properties against various viral pathogens .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration .
Case Studies
- Anticancer Study : A study conducted on the effect of pyrido[3,2-b][1,4]oxazine derivatives on MCF-7 cells showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of reactive oxygen species (ROS) and activation of caspase pathways indicative of apoptosis .
- Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The most notable activity was observed against Staphylococcus aureus and Escherichia coli .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 2-bromoethyl ester, K₂CO₃ | ~85% | |
| Nitration | HNO₃, H₂SO₄, 0°C | >90% | |
| Bromination | NBS, AIBN, CCl₄ | 70–75% |
How can regioselective functionalization (e.g., fluorination or palladium-catalyzed coupling) be achieved in pyrido-oxazinone derivatives?
Advanced Research Focus
Regioselective modifications require tailored strategies:
- Electrochemical fluorination : Anodic monofluorination in dimethoxyethane with Et₄NF·4HF selectively targets the α-position of the oxazinone ring, yielding 45–60% product .
- Palladium-catalyzed cross-coupling : Vinyl phosphate intermediates derived from pyrido-oxazinones react with organostannanes to introduce aryl/alkynyl groups at the 3-position, achieving >80% yield .
Key Considerations :- Protecting groups (e.g., BOC) prevent undesired side reactions.
- Ligand choice (e.g., Pd(PPh₃)₄) enhances catalytic efficiency.
What analytical techniques are critical for characterizing pyrido-oxazinone derivatives, and how are spectral discrepancies resolved?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromoethyl vs. methyl groups). Discrepancies in coupling constants may indicate stereochemical variations .
- HPLC-MS : Purity (>98%) and molecular ion peaks ([M+H]⁺) are validated using reverse-phase C18 columns and ESI-MS .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in morpholino derivatives .
Advanced Tip : For brominated analogs, compare UV-Vis spectra (λmax shifts) to confirm electronic effects of substituents .
How does the bromoethyl substituent influence the compound’s reactivity and biological activity?
Advanced Research Focus
The bromoethyl group serves as:
- A leaving group : Facilitates nucleophilic substitution for further derivatization (e.g., with amines in SAR studies) .
- A steric/electronic modulator : Electron-withdrawing effects enhance electrophilicity at the oxazinone carbonyl, improving binding to targets like kinase domains .
Case Study : In R406 (a Syk inhibitor), bromoethyl analogs showed 3-fold higher potency than methyl derivatives in kinase inhibition assays .
What are the stability and solubility challenges of this compound under experimental conditions?
Q. Basic Research Focus
- Solubility : Limited aqueous solubility (<1 mg/mL in water); use DMSO (21 mg/mL) or ethanol for in vitro studies .
- Stability : Susceptible to hydrolysis in acidic/alkaline conditions. Store at –20°C under inert gas (N₂/Ar) .
Advanced Mitigation : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability for in vivo applications .
How can researchers resolve contradictions in reported reactivity of brominated pyrido-oxazinones?
Advanced Research Focus
Discrepancies arise from:
- Regiochemical differences : 7-bromo vs. 6-bromo isomers exhibit distinct reactivity in cross-coupling (e.g., Suzuki-Miyaura) due to steric hindrance .
- Catalyst compatibility : Pd(OAc)₂ vs. PdCl₂(dppf) alters yields in arylations.
Solution : Validate intermediates via LC-MS/MS and control reaction stoichiometry rigorously .
What role does the pyrido-oxazinone scaffold play in medicinal chemistry, and how is it optimized for target engagement?
Advanced Research Focus
The scaffold is a privileged structure in kinase and GPCR inhibitors. Optimization strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
